molecular formula C14H14N2O B11881511 N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine CAS No. 100869-95-2

N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine

Cat. No.: B11881511
CAS No.: 100869-95-2
M. Wt: 226.27 g/mol
InChI Key: UHPXLTPMOSMURE-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine is a chemical compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The presence of the naphthalene ring imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine typically involves the reaction of naphthylamine with an appropriate oxazine precursor. One common method is the cyclization of naphthylamine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the oxazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring or the oxazine ring.

Scientific Research Applications

N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antifungal and antibacterial drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in fungi, leading to antifungal effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(Naphthalen-1-yl)phenazine-1-carboxamide: Another naphthalene derivative with antifungal properties.

    N-(Naphthalen-1-yl)-N’-alkyl oxalamides: Used as ligands in catalytic reactions.

    Naphthalen-1-yl-selenyl acetic acid derivatives: Known for their antibacterial and antifungal activities.

Uniqueness

N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine is unique due to its oxazine ring, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives

Properties

CAS No.

100869-95-2

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-naphthalen-1-yl-5,6-dihydro-4H-1,3-oxazin-2-amine

InChI

InChI=1S/C14H14N2O/c1-2-7-12-11(5-1)6-3-8-13(12)16-14-15-9-4-10-17-14/h1-3,5-8H,4,9-10H2,(H,15,16)

InChI Key

UHPXLTPMOSMURE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(OC1)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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